molecular formula C16H20N6O B13356394 N-(1-isopropyl-1H-indol-4-yl)-4-(1H-tetraazol-1-yl)butanamide

N-(1-isopropyl-1H-indol-4-yl)-4-(1H-tetraazol-1-yl)butanamide

Cat. No.: B13356394
M. Wt: 312.37 g/mol
InChI Key: IRDSOUXMSCRWTC-UHFFFAOYSA-N
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Description

N-(1-isopropyl-1H-indol-4-yl)-4-(1H-tetraazol-1-yl)butanamide is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole ring substituted with an isopropyl group at the nitrogen atom and a butanamide chain attached to a tetraazole ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-isopropyl-1H-indol-4-yl)-4-(1H-tetraazol-1-yl)butanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation of the indole nitrogen using isopropyl bromide in the presence of a base such as potassium carbonate.

    Formation of the Tetraazole Ring: The tetraazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Coupling of the Indole and Tetraazole Rings: The final step involves coupling the indole and tetraazole rings through a butanamide linker. This can be achieved using standard amide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(1-isopropyl-1H-indol-4-yl)-4-(1H-tetraazol-1-yl)butanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the tetraazole ring, using appropriate nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with additional hydrogen atoms.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

N-(1-isopropyl-1H-indol-4-yl)-4-(1H-tetraazol-1-yl)butanamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(1-isopropyl-1H-indol-4-yl)-4-(1H-tetraazol-1-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(1-isopropyl-1H-indol-4-yl)-4-(1H-tetrazol-5-yl)butanamide: A similar compound with a different position of the tetraazole ring.

    N-(1-isopropyl-1H-indol-4-yl)-4-(1H-imidazol-1-yl)butanamide: A compound with an imidazole ring instead of a tetraazole ring.

    N-(1-isopropyl-1H-indol-4-yl)-4-(1H-pyrazol-1-yl)butanamide: A compound with a pyrazole ring instead of a tetraazole ring.

Uniqueness

N-(1-isopropyl-1H-indol-4-yl)-4-(1H-tetraazol-1-yl)butanamide is unique due to the specific combination of the indole and tetraazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

Molecular Formula

C16H20N6O

Molecular Weight

312.37 g/mol

IUPAC Name

N-(1-propan-2-ylindol-4-yl)-4-(tetrazol-1-yl)butanamide

InChI

InChI=1S/C16H20N6O/c1-12(2)22-10-8-13-14(5-3-6-15(13)22)18-16(23)7-4-9-21-11-17-19-20-21/h3,5-6,8,10-12H,4,7,9H2,1-2H3,(H,18,23)

InChI Key

IRDSOUXMSCRWTC-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC2=C(C=CC=C21)NC(=O)CCCN3C=NN=N3

Origin of Product

United States

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